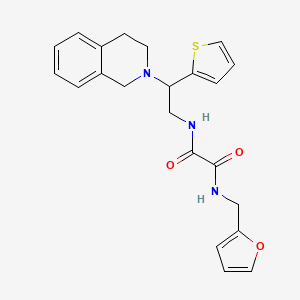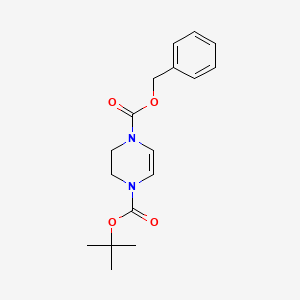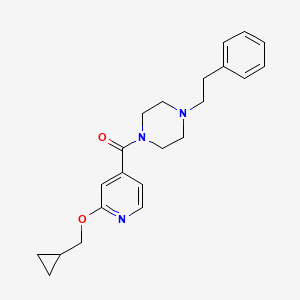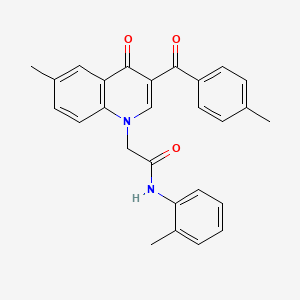
2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core and the attachment of the various substituents. Unfortunately, without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It includes a quinoline ring system, which is a type of aromatic compound that is often found in many important biological molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline core and the various substituents attached to it. For example, the carbonyl groups could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline core could contribute to its stability and possibly its solubility in certain solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The quinoline and benzoyl moieties present in the compound are known to contribute to antimicrobial properties. Research indicates that similar structures have been effective against a range of microorganisms, suggesting this compound could serve as a potential candidate for developing new antibacterial agents . Its efficacy could be explored against drug-resistant bacteria, which is a growing concern in public health.
Organic Synthesis
Compounds with a benzylic position, like the one , are often used in organic synthesis reactions, including free radical bromination and nucleophilic substitution . This compound could be a precursor or an intermediate in the synthesis of more complex organic molecules.
Drug Development
The benzimidazole core is a common feature in many pharmacologically active molecules. The compound’s structure suggests it could be a valuable scaffold in drug development, particularly in the design of molecules with potential antifungal, antiviral, or anticancer activities .
Chemical Reactions of Anhydrides
The compound’s structure implies that it may undergo reactions typical of anhydrides, such as transformation into carboxylic acids, esters, or amides when reacted with water, alcohols, or amines, respectively . This reactivity could be harnessed in the synthesis of a wide array of derivatives with varied biological activities.
Docking Studies and Protein Targeting
The compound could be used in computational docking studies to identify potential interactions with key proteins in bacterial cell division, such as FtsZ . This application is crucial for the discovery of novel antibacterial agents targeting specific proteins.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-17-8-11-20(12-9-17)26(31)22-15-29(24-13-10-18(2)14-21(24)27(22)32)16-25(30)28-23-7-5-4-6-19(23)3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINAAHFHIEIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

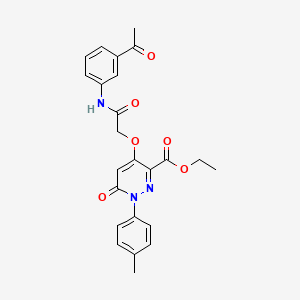
![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)
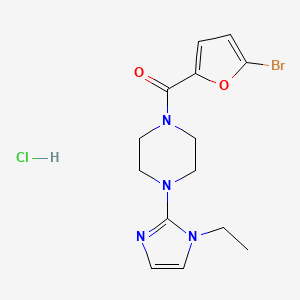


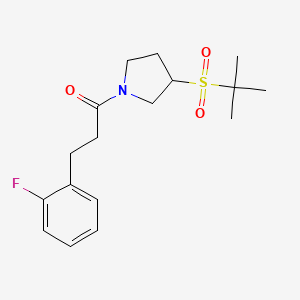
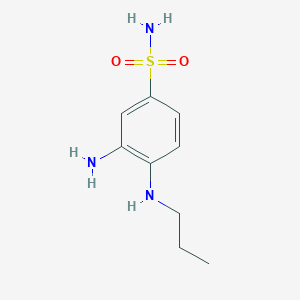
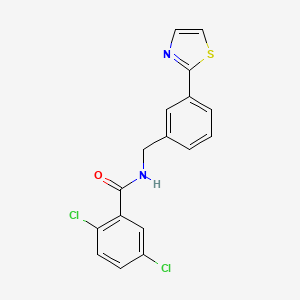
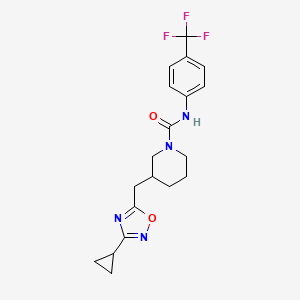
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2855571.png)

